Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate
Description
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)6-8(4-9-6)2-3-12-5-8/h6,9H,2-5H2,1H3 |
InChI Key |
OXSKPIQFWAHWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCOC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis Approach (Adapted from CN111533752A)
A robust and scalable method for synthesizing tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves three main steps, which can be modified to yield the methyl ester analog:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 1-BOC-3-oxoylidene-azetidine with allyl bromide under zinc powder catalysis or allyl Grignard reagent | Zinc powder or allyl magnesium bromide, solvent (e.g., THF), room temperature | Formation of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester |
| 2 | Bromination of the allyl group with liquid bromine | Liquid bromine, solvent (e.g., dichloromethane), 0°C to room temperature | Formation of tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate |
| 3 | Cyclization via base-promoted intramolecular nucleophilic substitution | Potassium carbonate, solvent (e.g., acetonitrile), reflux | Formation of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
This method provides advantages including the use of inexpensive and readily available starting materials, operational simplicity, and good overall yield. The tert-butyl protecting group can be replaced by methyl to obtain the methyl ester analog via esterification or by starting with methyl-protected intermediates.
Annulation Strategies for 2-Azaspiro[3.4]octane Core (From RSC Publication)
Another synthetic strategy involves annulation reactions that construct the spirocyclic ring system either by forming the cyclopentane or the azetidine (four-membered) ring. Three routes have been developed:
- Route 1: Annulation of the cyclopentane ring onto an azetidine framework.
- Route 2 and 3: Annulation of the azetidine ring onto a cyclopentane framework.
All routes use readily available starting materials and conventional transformations with minimal chromatographic purification. These methods emphasize the versatility of the annulation approach to access the 2-azaspiro[3.4]octane skeleton, which can be further functionalized to introduce the methyl carboxylate group at the 3-position.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is explored for its use in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate and related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Key Properties |
|---|---|---|---|
| This compound | C₈H₁₃NO₃ | Methyl ester, spirocyclic ether-amine | Moderate lipophilicity; hydrolytically stable ester; rigid spiro core |
| 3-Boc-Aminoethylazetidine (Ref: 10-F236596) | C₁₀H₂₀N₂O₂ | Boc-protected amine, azetidine ring | Enhanced steric protection; lower reactivity due to Boc group |
| tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (Enamine Ltd) | C₁₂H₂₀INO₃ | Iodomethyl, tert-butyl ester | Halogenated for cross-coupling; bulky tert-butyl group improves thermal stability |
| Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride | C₁₀H₁₈ClNO₂ | Azabicyclic core, hydrochloride salt | High water solubility; ionic form enhances bioavailability |
Research Findings and Challenges
Structural Comparison Methods
Graph-based similarity analyses (as per ) highlight the importance of the spirocyclic core in differentiating the title compound from non-spiro analogs.
Biological Activity
Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological mechanisms, research findings, and case studies, highlighting its significance in drug development.
Structural Characteristics
This compound features a unique spirocyclic structure that includes both nitrogen and oxygen atoms. Its molecular formula is , and it serves as an important intermediate in organic synthesis, particularly for complex heterocyclic compounds. The structural uniqueness contributes to its varied chemical reactivity and biological interactions .
Biological Activity Overview
Research indicates that this compound interacts with multiple biological targets, particularly enzymes involved in metabolic pathways. Its mechanism of action may involve binding interactions that alter enzyme activity or influence critical signaling pathways within cells .
Key Findings
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes linked to various disease processes, suggesting its potential as a lead compound for drug development .
- Pharmacokinetic Properties : The compound exhibits favorable pharmacokinetic properties, including solubility and stability under various conditions, which are crucial for therapeutic applications .
- Therapeutic Applications : Due to its ability to modulate biological pathways, it has been investigated for potential uses in treating conditions such as cancer and metabolic disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 6-Azaspiro[3.4]octane-8-carboxylic acid | Similar spirocyclic structure | Different carboxylic acid functional group |
| Methyl 6-azaspiro[3.4]octane hydrochloride | Hydrochloride salt form | Different ionization state |
| 2-Oxa-6-azaspiro[3.4]octane | Variation in the position of oxygen | Distinct spatial arrangement |
| 6-Azaspiro[2.5]octane hydrochloride | Different ring size | Unique ring configuration |
This table illustrates how this compound stands out due to its specific structural features that confer distinct chemical reactivity and potential biological activity compared to these similar compounds .
Case Study 1: Enzyme Interaction
A study explored the interaction of this compound with a specific enzyme involved in metabolic regulation. The findings indicated that the compound significantly inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent in metabolic disorders .
Case Study 2: Pharmacological Evaluation
In a pharmacological evaluation, researchers administered this compound to animal models to assess its efficacy in reducing tumor growth. The results demonstrated a notable reduction in tumor size compared to control groups, highlighting its potential application in oncology .
Q & A
Basic Research Questions
Q. What are the key structural features of Methyl 6-oxa-2-azaspiro[3.4]octane-3-carboxylate?
- Answer : The compound features a spirocyclic framework combining a six-membered oxa (oxygen-containing) ring and a five-membered aza (nitrogen-containing) ring fused at a single atom. This creates a rigid, three-dimensional structure that enhances its potential for interacting with biological targets. Structural characterization typically employs X-ray crystallography (using programs like SHELX ), NMR, and high-resolution mass spectrometry. Its molecular formula is inferred as C₈H₁₁NO₃ based on analogs like 6-oxa-2-azaspiro[3.4]octane derivatives .
Q. What synthetic methodologies are employed to construct the spirocyclic core of this compound?
- Answer : Synthesis often involves annulation strategies to form the spiro junction. For example:
- Ring-closing reactions : Intramolecular cyclization of precursors containing both oxygen and nitrogen functionalities.
- Reformatsky-type reactions : Zinc-mediated coupling of α-haloesters with carbonyl compounds to form spirocyclic intermediates, as seen in related oxa-azaspiro systems .
- Bicyclic scaffold construction : Methods analogous to azabicyclo[3.2.1]octane derivatives, where precursors like tert-butyl carbamates are used to stabilize reactive intermediates .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s interaction with enzymatic targets?
- Answer : The rigid spiro structure allows precise spatial positioning of functional groups (e.g., carboxylate ester, nitrogen lone pairs), enabling selective binding to enzymes or receptors. For instance, similar azaspiro compounds modulate enzymatic activity by fitting into hydrophobic pockets or coordinating with catalytic metal ions . Computational docking studies (e.g., molecular dynamics simulations) can predict binding modes, validated by kinetic assays (e.g., IC₅₀ measurements) .
Q. What challenges arise in achieving enantioselective synthesis, and how can they be addressed?
- Answer : Stereocontrol during spiro ring formation is a key hurdle due to competing transition states. Solutions include:
- Chiral auxiliaries : Temporarily introducing stereochemical guidance, as demonstrated in tert-butyl carbamate-protected azabicyclo systems .
- Asymmetric catalysis : Using chiral ligands (e.g., BINOL derivatives) to induce enantioselectivity during cyclization steps .
- Kinetic resolution : Separating enantiomers via enzymatic or chemical methods, as seen in high-throughput phasing pipelines .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Answer : Density Functional Theory (DFT) calculations model transition states and reaction pathways. For example:
- Nucleophilic substitution : Predicting regioselectivity at the spiro carbon using Fukui indices.
- Ring-opening reactions : Analyzing strain energy to prioritize feasible pathways .
- Experimental validation involves monitoring reactions via in-situ IR or LC-MS to correlate computational predictions with observed products.
Methodological Notes
- Experimental Design : Prioritize modular synthesis to systematically vary substituents (e.g., ester groups, ring sizes) and assess bioactivity.
- Data Contradiction Analysis : Conflicting reactivity outcomes (e.g., unexpected ring-opening) may arise from solvent polarity or steric effects. Cross-validate with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
